molecular formula C10H6F4O3 B1444804 5-Fluoro-2-(trifluoromethoxy)cinnamic acid CAS No. 1092460-94-0

5-Fluoro-2-(trifluoromethoxy)cinnamic acid

Cat. No. B1444804
M. Wt: 250.15 g/mol
InChI Key: KENUZCFTLXSKAK-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(trifluoromethoxy)cinnamic acid is a synthetic organic compound . It has a molecular weight of 250.15 and is a solid at ambient temperature . The IUPAC name for this compound is (2E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ . This indicates that the compound has a cinnamic acid backbone with a fluoro and a trifluoromethoxy substituent on the phenyl ring.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 250.15 .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds :

    • Diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds, including those derived from cinnamic acids, are synthesized using sulfur tetrafluoride. These compounds serve as starting materials for novel fluorinated amino acids, anilines, and aliphatic amines, crucial in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
  • Exploration of Structural Properties :

    • The structural landscape of β-cinnamic acid, including its fluoro-substituted derivatives, is explored. This research provides insights into how geometrical and chemical factors, such as C–H⋯F hydrogen bonds, influence the structure of these compounds (Chakraborty & Desiraju, 2018).
  • Cancer Research :

    • Certain cinnamic acid dimers, such as those with fluoro substituents, demonstrate higher cytotoxicity against breast cancer cells compared to non-tumorigenic cells. These findings suggest potential for developing novel antineoplastic compounds (Hunke et al., 2018).
  • Electrochemical Studies :

    • Fluoro-substituted conjugated polymers, derived from cinnamic acids, are studied for their electrochemical properties. These materials exhibit promising characteristics for charge storage applications, indicating potential use in supercapacitor technology (Wang et al., 2019).
  • Trifluoromethoxylation Reactions :

    • Research on the development of fluoroalkyl amino reagents, derived from cinnamic acids, has led to new methods for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. These methods are significant in medicinal and agricultural chemistry (Schmitt et al., 2017).

properties

IUPAC Name

(E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENUZCFTLXSKAK-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethoxy)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(trifluoromethoxy)cinnamic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(trifluoromethoxy)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.